

An In-depth Technical Guide to the Copper-Antimonide (Cu-Sb) Phase Diagram

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper antimonide*

Cat. No.: *B3365151*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide / Whitepaper

This document provides a comprehensive overview of the copper-antimonide (Cu-Sb) binary system, detailing its phase diagram, invariant reactions, and the experimental methodologies used for their determination. The Cu-Sb system is of significant interest in the development of various alloys, including lead-free solders and casting alloys.^{[1][2]} A thorough understanding of its phase equilibria is crucial for predicting material behavior and designing new materials with tailored properties.

The Cu-Sb Phase Diagram

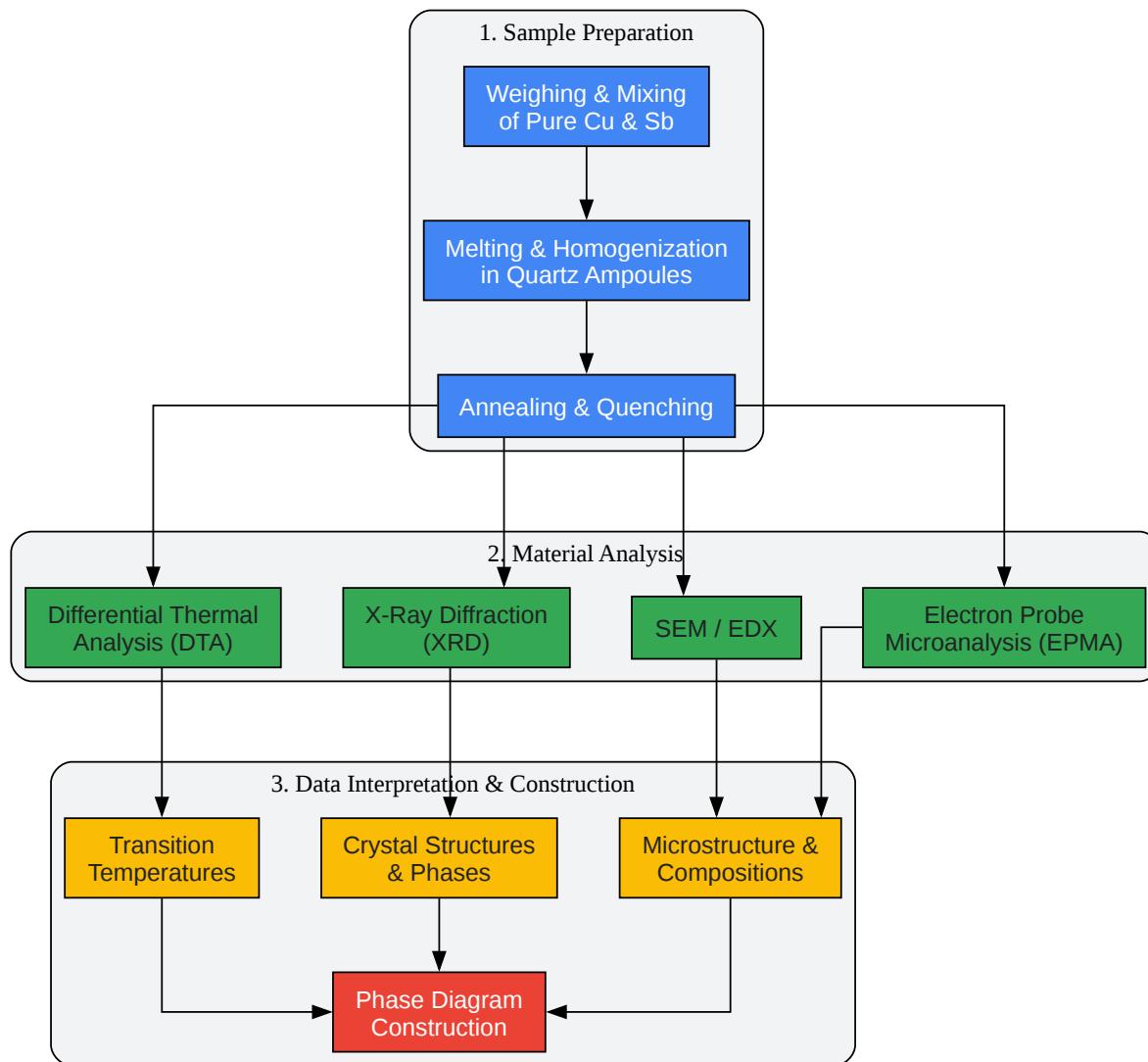
The Cu-Sb system is characterized by several intermediate phases and a series of peritectic, eutectic, and eutectoid reactions.^[3] Although extensively studied, some uncertainties have historically existed regarding its high-temperature phases, particularly the non-quenchable β phase.^{[1][2][4]} Modern thermodynamic assessments and experimental investigations have provided a more refined understanding of the phase relationships.^{[5][6]}

Quantitative Data: Invariant Reactions and Phase Transformations

The key transformations in the Cu-Sb system are summarized in the table below. This data is critical for predicting phase composition at various temperatures and overall alloy compositions.

Reaction Temperature (°C)	Reaction Type	Composition (at. % Sb)	Phases Involved
647.1	Eutectic	18.33	Liquid \leftrightarrow (Cu) + β
584.9	Peritectic	44.39	Liquid + β \leftrightarrow Cu ₂ Sb
525.8	Eutectic	63.42	Liquid \leftrightarrow Cu ₂ Sb + (Sb)
488.2	Peritectoid	4.55	(Cu) + β \leftrightarrow γ (Cu ₁₇ Sb ₃)
464.7	Peritectoid	20.0	β + γ \leftrightarrow δ (Cu ₄ Sb)
434.4	Peritectic	33.0	Cu ₂ Sb + β \leftrightarrow ε (Cu ₃ Sb)
434.2	Eutectoid	20.0	β \leftrightarrow δ + ε
400.4	Eutectoid	20.0	γ \leftrightarrow (Cu) + δ
389.0	Peritectoid	20.0	δ + ε \leftrightarrow Cu ₁₀ Sb ₃
359.2	Eutectoid	33.0	ε \leftrightarrow Cu ₂ Sb + Cu ₁₀ Sb ₃
260.2	Eutectoid	33.0	Cu ₁₀ Sb ₃ \leftrightarrow Cu ₂ Sb + δ

Table compiled from data found in thermodynamic assessments of the Cu-Sb system.^[3] Note that some reaction temperatures have been revised based on recent experimental work; for example, one study found the eutectoid reaction $\beta \rightarrow \varepsilon + \eta$ to occur at 427 °C instead of the previously reported 440 °C.^{[1][2]}


Experimental Protocols for Phase Diagram Determination

The determination of a phase diagram is a meticulous process involving the synthesis of alloys with varying compositions and their analysis using several complementary techniques.^[7] The primary methods employed for the Cu-Sb system are detailed below.^{[1][2]}

- Sample Preparation: High-purity copper and antimony are weighed to achieve specific atomic percentages. The materials are often sealed in evacuated quartz ampoules to prevent oxidation and loss of antimony through volatilization, especially during high-temperature annealing.[8] The mixture is then melted, homogenized, and slowly cooled to promote equilibrium. Samples may be subjected to long-term annealing at various temperatures followed by quenching to preserve the high-temperature phase structures for room-temperature analysis.
- Differential Thermal Analysis (DTA): This is a primary technique for identifying the temperatures at which phase transitions occur. In DTA, the temperature of a sample is compared to that of an inert reference material as both are heated or cooled at a constant rate. Phase transitions, such as melting, eutectic, or eutectoid reactions, are accompanied by the absorption or release of heat (enthalpy change), which is detected as a deviation in the temperature difference between the sample and the reference. This allows for the precise determination of invariant reaction temperatures.
- X-Ray Diffraction (XRD): XRD is essential for identifying the crystal structure of the various solid phases present in the alloy at different temperatures.[1][2] By analyzing the diffraction pattern of a prepared sample, researchers can determine the lattice parameters and space group of each phase. For the Cu-Sb system, this technique is used to confirm the structure of phases like Cu₂Sb (tetragonal P4/nmm space group) and other intermetallics.[9]
- Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX): SEM provides high-resolution images of the microstructure of the alloys, revealing the morphology, distribution, and relationship between different phases. When coupled with EDX (also known as EDS), it allows for the quantitative determination of the elemental composition of each distinct phase observed in the microstructure. This is crucial for establishing the composition ranges (homogeneity ranges) of solid solutions and the precise compositions of intermetallic compounds.[1][2]
- Electron Probe Microanalysis (EPMA): EPMA is another powerful technique used for the precise, quantitative chemical analysis of small selected areas of a sample.[7] It offers higher accuracy for compositional analysis than standard SEM-EDX, which is vital for accurately mapping the phase boundaries in the diagram.

Visualization of Experimental Workflow

The logical flow from sample creation to the final construction of the phase diagram can be visualized as a structured workflow. The following diagram illustrates this process.

[Click to download full resolution via product page](#)

Workflow for experimental determination of a phase diagram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] A new experimental phase diagram investigation of Cu–Sb | Semantic Scholar [semanticscholar.org]
- 2. A new experimental phase diagram investigation of Cu–Sb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. computherm.com [computherm.com]
- 4. A new experimental phase diagram investigation of Cu–Sb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic assessment of the phase diagrams of the Cu–Sb and Sb–Zn systems - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Equilibrium Diagram of the Copper-Antimony System [jstage.jst.go.jp]
- 9. Materials Data on Cu₂Sb by Materials Project (Dataset) | OSTI.GOV [osti.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Copper-Antimonide (Cu–Sb) Phase Diagram]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3365151#copper-antimonide-phase-diagram-at-different-temperatures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com